azepinomycin 3-ribofuranoside azepinomycin 3-ribofuranoside
Brand Name: Vulcanchem
CAS No.: 115173-45-0
VCID: VC0050152
InChI: InChI=1S/C11H16N4O6/c16-2-4-7(18)8(19)11(21-4)15-3-13-6-9(15)12-1-5(17)14-10(6)20/h3-5,7-8,11-12,16-19H,1-2H2,(H,14,20)/t4-,5?,7-,8-,11-/m1/s1
SMILES: C1C(NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O
Molecular Formula: C11H16N4O6
Molecular Weight: 300.27 g/mol

azepinomycin 3-ribofuranoside

CAS No.: 115173-45-0

Main Products

VCID: VC0050152

Molecular Formula: C11H16N4O6

Molecular Weight: 300.27 g/mol

azepinomycin 3-ribofuranoside - 115173-45-0

CAS No. 115173-45-0
Product Name azepinomycin 3-ribofuranoside
Molecular Formula C11H16N4O6
Molecular Weight 300.27 g/mol
IUPAC Name 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-4,5,6,7-tetrahydroimidazo[4,5-e][1,4]diazepin-8-one
Standard InChI InChI=1S/C11H16N4O6/c16-2-4-7(18)8(19)11(21-4)15-3-13-6-9(15)12-1-5(17)14-10(6)20/h3-5,7-8,11-12,16-19H,1-2H2,(H,14,20)/t4-,5?,7-,8-,11-/m1/s1
Standard InChIKey WPXDIKKYRLAXPM-VXSOYKKHSA-N
Isomeric SMILES C1C(NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O
SMILES C1C(NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O
Canonical SMILES C1C(NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O
Synonyms AZ-3-RI
azepinomycin 3-ribofuranoside
PubChem Compound 130775
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator